hemoglobin Kanagawa
Description
Properties
CAS No. |
141759-66-2 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Synonyms |
hemoglobin Kanagawa |
Origin of Product |
United States |
Molecular and Structural Characterization of Hemoglobin Kanagawa
Alpha Globin Chain Composition and Aberration
Normal adult hemoglobin (Hemoglobin A) is a tetrameric protein composed of two alpha (α) globin chains and two beta (β) globin chains. In Hemoglobin Kanagawa, the aberration occurs within the alpha globin chain. utah.eduhaematologica.org This variant was first identified in a 70-year-old Japanese male. nih.govpsu.edu Structural determination, including amino acid analysis and DNA sequencing of the alpha-globin gene, confirmed the presence of a new hemoglobin variant. nih.govdrugbank.com The mutation is specifically located in the α2 gene. psu.edu
Specific Amino Acid Substitution: Lysine (B10760008) to Methionine at α40(C5)
The defining molecular feature of this compound is a single amino acid substitution in the alpha globin chain. nih.govdrugbank.com At position 40, which corresponds to the C5 helix of the alpha chain, the typically present amino acid Lysine is replaced by Methionine. nih.govpsu.edudrugbank.com This substitution is denoted as α40(C5)Lys→Met. nih.govpsu.edudrugbank.com The genetic basis for this change is a point mutation in the 40th codon of the HBA1 gene, where the nucleotide sequence AAG is altered to ATG. psu.edu
Impact of Amino Acid Substitution on Hemoglobin Tertiary Structure
The substitution of the charged amino acid Lysine with the nonpolar Methionine at position α40 can disrupt the local tertiary structure of the hemoglobin molecule. nih.govlibretexts.org While specific crystallographic data on the tertiary structure of this compound is not extensively detailed in the provided results, single amino acid substitutions in hemoglobin are known to cause significant changes in protein folding and stability. nih.govlibretexts.orgyoutube.com The introduction of a nonpolar residue in place of a charged one can alter the interactions between different regions of the polypeptide chain, leading to a modified three-dimensional conformation. nih.govcuny.edu
Implications for Quaternary Structure Dynamics and Allosteric Transitions (T and R states)
The quaternary structure of hemoglobin, which involves the arrangement of its four subunits, is crucial for its cooperative oxygen-binding ability. utah.educsun.edu This function is mediated by a transition between two main conformational states: the low-affinity T (tense) state and the high-affinity R (relaxed) state. utah.eduunige.chnih.gov The amino acid substitution in this compound has significant implications for these dynamics.
Functional studies have shown that this compound exhibits an increased oxygen affinity, decreased heme-heme interaction (cooperativity), and a reduced effect of 2,3-diphosphoglycerate (2,3-DPG), an allosteric effector that stabilizes the T state. nih.govpsu.edudrugbank.com This suggests that the Lysine to Methionine substitution at α40 destabilizes the T state, shifting the allosteric equilibrium towards the R state. The T to R transition is a critical component of hemoglobin's function, and alterations in this equilibrium directly impact oxygen transport. utah.edunih.govresearchgate.net The reduced cooperativity indicates that the communication between the subunits, which is essential for the sigmoidal oxygen-binding curve of normal hemoglobin, is impaired in this variant. nih.govdrugbank.com
Genetic Basis of Hemoglobin Kanagawa
Alpha Globin Gene Locus and Organization
The genetic instructions for producing the alpha-globin chains of hemoglobin are located on the short (p) arm of chromosome 16, specifically at the 16p13.3 locus. tandfonline.comgenecards.org This region, known as the alpha-globin gene cluster, spans approximately 30 kilobases (kb) and contains the genes responsible for alpha-globin synthesis throughout human development. genecards.orgmdpi.com
The cluster is organized in a specific order along the chromosome and includes two functional alpha-globin genes, designated HBA2 and HBA1, which are expressed in fetal and adult life. mdpi.comnih.gov These two genes have nearly identical coding sequences. genecards.orgmedlineplus.gov In addition to the primary alpha-globin genes, the cluster also contains an embryonic gene (HBZ), several non-functional pseudogenes (ψζ1, ψα1), and a gene of undetermined function (HBQ1). mdpi.com
Table 1: Organization of the Human Alpha-Globin Gene Cluster on Chromosome 16p13.3
| Gene/Element | Type | Function/Description |
| MCS-R (HS-40) | Regulatory Element | Major upstream enhancer controlling the expression of the entire cluster. |
| HBZ (ζ-globin) | Embryonic Gene | Encodes the zeta-globin chain, part of embryonic hemoglobin. |
| HBM (μ-globin) | Expressed Gene | Previously considered a pseudogene (ψα2), it is transcribed but its function is unclear. |
| HBA2 (α2-globin) | Functional Gene | Encodes the alpha-globin chain; highly expressed in fetal and adult life. |
| HBA1 (α1-globin) | Functional Gene | Encodes the alpha-globin chain; expressed at a lower level than HBA2. |
| HBQ1 (θ-globin) | Gene | Function is not fully determined. |
| Pseudogenes | Non-functional | Inactivated gene relatives (e.g., ψζ1, ψα1) that are not expressed. |
Specific Nucleotide Mutation in the Alpha2 Globin Gene: AAG→ATG at Codon 40
Hemoglobin Kanagawa is defined by a specific point mutation occurring within the HBA2 gene. tandfonline.comdrugbank.com This mutation involves a single nucleotide substitution at codon 40, which is the 40th triplet of nucleotides that codes for a specific amino acid. tandfonline.comresearchgate.net In the normal genetic sequence, codon 40 consists of the nucleotides Adenine-Adenine-Guanine (AAG), which specifies the amino acid Lysine (B10760008) (Lys). tandfonline.com
In this compound, this sequence is altered to Adenine-Thymine-Guanine (ATG). tandfonline.comresearchgate.net This nucleotide change results in the incorporation of a different amino acid, Methionine (Met), at position 40 of the alpha-globin protein chain. tandfonline.comdrugbank.com This specific amino acid substitution, [α40(C5)Lys→Met], is the definitive molecular characteristic of the this compound variant. tandfonline.comgenecards.orgdrugbank.com This alteration was first identified in a Japanese individual and was characterized through a combination of protein analysis and molecular genetic techniques. tandfonline.comresearchgate.net
Mechanisms of Variant Gene Expression
The expression of a variant gene like HBA2 in this compound follows the standard biological pathway from gene to protein: transcription and translation. The mutated HBA2 gene is transcribed into messenger RNA (mRNA) within the nucleus of red blood cell precursors. This mRNA transcript carries the altered codon (AUG, the RNA equivalent of ATG). The mRNA is then transported to the cytoplasm, where it is translated by ribosomes into the variant alpha-globin protein chain containing Methionine at position 40.
Because humans have four alpha-globin genes (two HBA2 and two HBA1), an individual heterozygous for this compound will produce both normal alpha-globin chains (from the three unaffected genes) and the variant Kanagawa chains (from the single mutated HBA2 gene). medlineplus.gov The relative amount of the variant hemoglobin depends on the differential expression levels of the HBA2 and HBA1 genes. Since the HBA2 gene is more productive, a mutation here results in a substantial proportion of the variant protein. nih.govdirectivepublications.org Some alpha-globin variants can be unstable, leading to their premature degradation and a reduction in the total amount of hemoglobin, a condition known as alpha-thalassemia. medscape.com
Inheritance Patterns of Alpha Chain Hemoglobin Variants
Alpha-chain hemoglobin variants, including this compound, are inherited in an autosomal recessive pattern. genetics.edu.au "Autosomal" signifies that the responsible genes are located on a non-sex chromosome (chromosome 16), affecting males and females equally. genetics.edu.au "Recessive" typically implies that clinical symptoms of a related disease, like alpha-thalassemia, manifest when three or four of the four alpha-globin alleles are non-functional. genetics.edu.au
An individual who inherits a single mutant allele for an alpha-globin variant, such as the one for this compound, is known as a heterozygote or a carrier. smj.org.sa These individuals typically produce both the variant hemoglobin and normal hemoglobin A (HbA). Carriers of a single alpha-globin gene mutation are often clinically asymptomatic and may have normal or only very mildly altered hematological parameters, a state sometimes referred to as a "silent carrier." medlineplus.govmedscape.com The inheritance risk depends on the genetic status of both parents. If one parent is a carrier for an alpha-globin variant, there is a 50% chance in each pregnancy of passing that variant allele to their child. genetics.edu.au
Molecular Genetics Methodologies for Identification
Confirming the presence of a specific hemoglobin variant like this compound requires specialized laboratory techniques that analyze the globin genes at the DNA level.
DNA sequencing is the definitive method for identifying the precise mutation responsible for a hemoglobin variant. uw.edutandfonline.com This technique determines the exact order of nucleotides within a specific segment of DNA. For this compound, the coding regions and introns of the HBA1 and HBA2 genes are amplified, often using the Polymerase Chain Reaction (PCR), and then sequenced. uw.eduresearchgate.net
The resulting sequence is compared to a normal reference sequence. This comparison directly reveals the single nucleotide substitution (AAG→ATG) at codon 40 in the HBA2 gene. tandfonline.comresearchgate.net Sanger sequencing has historically been the "gold standard" for this purpose, though newer Next-Generation Sequencing (NGS) platforms are increasingly used, allowing for the simultaneous analysis of multiple globin genes. nih.govmdpi.com
Gene cloning is a foundational molecular biology technique that can be used to isolate and amplify a specific gene of interest, such as the variant HBA2 gene. In the initial characterization of this compound, the variant alpha-globin gene was partially cloned. tandfonline.comdrugbank.com
The process involves isolating the genomic DNA from the individual, cutting it with restriction enzymes, and inserting the DNA fragments into a vector, such as a plasmid. This recombinant vector is then introduced into a host organism (like bacteria), which replicates, producing numerous identical copies of the inserted gene fragment. nih.gov This large quantity of purified gene copies can then be easily subjected to DNA sequencing to precisely identify the mutation. tandfonline.comnih.gov While direct PCR amplification and sequencing is now more common for routine diagnostics, gene cloning remains a crucial tool for research and the initial discovery of novel variants. nih.govnih.gov
Functional Biochemistry and Biophysics of Hemoglobin Kanagawa
Oxygen Binding Affinity Characteristics
Hemoglobin's primary function is the reversible binding of oxygen. The affinity of hemoglobin for oxygen is influenced by its quaternary structure and the binding of ligands at sites distinct from the oxygen-binding heme groups (allosteric regulation). fiveable.mepharmacy180.comsandiego.edu
Increased Oxygen Affinity
A defining characteristic of Hemoglobin Kanagawa is its increased oxygen affinity compared to normal hemoglobin. tandfonline.comnih.govdrugbank.com This means that Hb Kanagawa binds oxygen more readily in the lungs, where oxygen partial pressure is high. studymind.co.uknih.gov However, this increased affinity can impair the release of oxygen to peripheral tissues where oxygen partial pressure is lower and oxygen is needed for cellular respiration. studymind.co.uknih.gov
Oxygen Equilibrium Curve Analysis
The oxygen equilibrium curve, also known as the oxygen dissociation curve, graphically represents the relationship between the partial pressure of oxygen (pO₂) and the percentage of hemoglobin saturation with oxygen. nih.govacutecaretesting.orgsavemyexams.com Normal hemoglobin exhibits a sigmoidal oxygen equilibrium curve, indicative of cooperative binding. pharmacy180.comsavemyexams.comlibretexts.orgwikilectures.eu This sigmoidal shape allows hemoglobin to efficiently load oxygen in the lungs and unload it in the tissues. studymind.co.uknih.gov
For this compound, the oxygen equilibrium curve is shifted to the left compared to that of Hb A. acutecaretesting.org A leftward shift signifies a higher oxygen affinity, meaning that a lower partial pressure of oxygen is required to achieve a given percentage of hemoglobin saturation. acutecaretesting.org The P₅₀ value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, is a common metric used to quantify oxygen affinity. acutecaretesting.org A lower P₅₀ value indicates a higher oxygen affinity. While specific P₅₀ values for this compound under various conditions were not consistently available across the search results, the reported increased oxygen affinity implies a lower P₅₀ compared to normal hemoglobin (typically around 26.7 mmHg or 3.5 kPa at pH 7.4, 40 mmHg pCO₂, 37°C). acutecaretesting.org
Data on oxygen equilibrium properties of this compound, if available from detailed research findings, would typically include P₅₀ values and potentially Hill coefficients (n₅₀), which reflect the degree of cooperativity. plos.org
| Hemoglobin Variant | Oxygen Affinity (relative to Hb A) | P₅₀ (mmHg) | Hill Coefficient (n₅₀) |
| Hb A (Normal) | Normal | ~26.7 acutecaretesting.org | ~2.8-3.0 libretexts.orgplos.org |
| Hb Kanagawa | Increased tandfonline.comnih.govdrugbank.com | Lower than Hb A | Decreased tandfonline.comnih.gov |
Allosteric Regulation Perturbations
Allosteric regulation is a key mechanism by which hemoglobin's oxygen affinity is modulated in response to physiological conditions, primarily through the binding of effectors like protons (Bohr effect), carbon dioxide, and 2,3-diphosphoglycerate (2,3-DPG). fiveable.mepharmacy180.comsandiego.edulibretexts.orgbiorxiv.org These effectors bind to sites distinct from the oxygen-binding heme groups and influence the equilibrium between the low-affinity T (tense) state and the high-affinity R (relaxed) state of the hemoglobin tetramer. sandiego.eduwikilectures.euwikipedia.orgnih.gov
Decreased Heme-Heme Interaction (Cooperativity)
Normal hemoglobin exhibits positive cooperativity, meaning that the binding of the first oxygen molecule to one heme site increases the affinity of the remaining heme sites for oxygen. pharmacy180.comlibretexts.orgyoutube.comwikipedia.org This cooperative binding is reflected in the sigmoidal shape of the oxygen equilibrium curve and is a result of conformational changes transmitted between the hemoglobin subunits upon oxygen binding. pharmacy180.comsavemyexams.comwikilectures.eu These interactions between subunits are often referred to as heme-heme interaction. pharmacy180.com
This compound is reported to show decreased heme-heme interaction, or cooperativity. tandfonline.comnih.gov This reduced cooperativity suggests that the structural changes induced by oxygen binding are not as effectively transmitted between the subunits as in normal hemoglobin. A decrease in cooperativity would be reflected in a lower Hill coefficient (n₅₀) compared to that of Hb A. libretexts.orgplos.org A lower Hill coefficient indicates a less sigmoidal oxygen equilibrium curve, leaning more towards a hyperbolic shape, although it would likely retain some degree of cooperativity (n₅₀ > 1). libretexts.org
Altered Response to 2,3-Diphosphoglycerate (2,3-DPG)
2,3-Diphosphoglycerate (2,3-DPG) is a crucial allosteric effector in red blood cells that binds to a central cavity in the deoxy (T) state of hemoglobin, stabilizing this low-affinity conformation and promoting the release of oxygen in the tissues. wikipedia.orgfrontiersin.orgaklectures.combyjus.com It binds preferentially to deoxyhemoglobin. wikipedia.orgbyjus.com The presence of 2,3-DPG shifts the oxygen equilibrium curve to the right, decreasing oxygen affinity. acutecaretesting.orgaklectures.com
Molecular Mechanisms of Allosteric Modifier Interaction
The allosteric behavior of hemoglobin is mediated by conformational changes within the tetramer, involving the transition between the T and R quaternary states. sandiego.eduplos.orgbiorxiv.orgnih.govnii.ac.jp The binding of oxygen stabilizes the R state, while the binding of allosteric effectors like 2,3-DPG stabilizes the T state. sandiego.eduwikilectures.euwikipedia.orgnih.gov These structural transitions involve rearrangements at the subunit interfaces. nii.ac.jpnih.gov
In normal hemoglobin, 2,3-DPG binds to a pocket formed by residues from the beta subunits in the central cavity of the deoxyhemoglobin tetramer, involving interactions with positively charged amino acid residues. sandiego.eduwikipedia.orgbyjus.com This binding stabilizes the T state by forming salt bridges and hydrogen bonds. wikipedia.org
The substitution of Lysine (B10760008) with Methionine at position α40 (C5) in this compound is located in the alpha chain. tandfonline.comnih.govdrugbank.com While 2,3-DPG primarily interacts with the beta subunits, the alpha and beta subunits are intricately linked through subunit interfaces (α₁-β₁ and α₁-β₂) that are crucial for the transmission of allosteric signals and the T to R transition. nii.ac.jpnih.gov The α₁-β₂ interface, in particular, undergoes significant changes during the quaternary structure transition. nii.ac.jpnih.gov
The specific molecular mechanism by which the α40(C5)Lys→Met substitution in this compound perturbs allosteric regulation and the response to 2,3-DPG would involve how this substitution affects the stability of the T and R states and the communication between the alpha and beta subunits. Although Lysine at α40 is not directly in the 2,3-DPG binding site, its replacement with Methionine, a nonpolar residue, could indirectly influence the conformational dynamics of the alpha subunit and its interaction with the beta subunit at the α₁-β₂ interface. This altered interaction could impair the stabilization of the T state by 2,3-DPG or affect the transmission of the signal from the beta subunits to the alpha subunits upon 2,3-DPG binding, leading to the observed reduced 2,3-DPG effect and decreased cooperativity. Detailed structural studies, such as X-ray crystallography of deoxy and oxy forms of this compound with and without 2,3-DPG bound, would be necessary to fully elucidate the precise molecular mechanisms underlying these functional perturbations.
Comparative Functional Analysis with Hemoglobin A
Comparing the functional properties of this compound with Hemoglobin A highlights the impact of the α40(C5)Lys→Met mutation. The primary difference lies in oxygen affinity, which is notably higher in this compound tandfonline.com. This is reflected in a leftward shift of the oxygen dissociation curve relative to that of Hemoglobin A.
The cooperativity of oxygen binding, often quantified by the Hill coefficient, is typically lower in this compound due to decreased heme-heme interaction tandfonline.com. Hemoglobin A exhibits strong positive cooperativity with a Hill coefficient usually between 2.3 and 3.0, reflecting the significant increase in oxygen affinity upon initial oxygen binding quizlet.com. A decreased Hill coefficient for this compound would indicate a less cooperative binding process.
The allosteric regulation by 2,3-DPG is less pronounced in this compound compared to Hemoglobin A tandfonline.com. In Hemoglobin A, 2,3-DPG binds to a pocket in the central cavity of the deoxy tetramer, stabilizing the T state and reducing oxygen affinity. The altered structure or dynamics in this compound due to the α40(C5)Lys→Met substitution likely affects the binding or effectiveness of 2,3-DPG.
The following table summarizes the key functional differences between this compound and Hemoglobin A based on reported findings:
| Property | Hemoglobin A | This compound |
| Oxygen Affinity | Normal | Increased tandfonline.com |
| Heme-Heme Interaction | Normal (Cooperative) | Decreased tandfonline.com |
| 2,3-DPG Effect | Normal | Lowered tandfonline.com |
| Oxygen Dissociation Curve | Sigmoidal | Shifted Leftward |
| Cooperativity (Hill Coefficient) | ~2.3-3.0 | Likely Lower |
Spectroscopic and Kinetic Studies of Ligand Binding
Spectroscopic and kinetic techniques are essential tools for probing the molecular mechanisms underlying the altered functional properties of hemoglobin variants like this compound. These methods provide detailed information about ligand binding rates, conformational changes, and the electronic state of the heme iron.
Kinetic studies, often employing stopped-flow techniques, allow for the measurement of rapid ligand binding and dissociation rates nih.govnih.gov. By monitoring changes in absorbance or fluorescence over time after rapidly mixing hemoglobin with a ligand (e.g., oxygen or carbon monoxide), the association and dissociation rate constants can be determined. These constants provide a quantitative description of the affinity and kinetics of ligand binding. For a variant with increased oxygen affinity like this compound, kinetic studies would likely reveal a faster oxygen association rate or a slower oxygen dissociation rate compared to Hemoglobin A.
Advanced Methodologies for Research on Hemoglobin Kanagawa
Chromatographic Techniques for Protein Separation and Analysis
Chromatographic techniques are fundamental in the initial detection and purification of hemoglobin variants like Hemoglobin Kanagawa. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) plays a pivotal role in the screening and quantification of hemoglobin variants. The initial suspicion of an abnormal hemoglobin in the case of the 70-year-old Japanese male who was found to have this compound arose from an assay of HbA1c using HPLC. nih.govresearchgate.net Cation-exchange HPLC is a powerful tool for separating different hemoglobin types. clinmedjournals.org This technique separates hemoglobins (B146990) based on their positive charge, which is influenced by their amino acid composition. clinmedjournals.org In the context of hemoglobin analysis, a sample is introduced into a column packed with a negatively charged stationary phase. A mobile phase with increasing ionic strength or pH is then passed through the column, eluting the different hemoglobins at characteristic retention times. clinmedjournals.org While specific elution data for this compound is not detailed, it is known that some variants, like Hb X, can co-elute with HbA1c in cation exchange HPLC. psu.edu
Isoelectric Focusing (IEF)
Isoelectric focusing (IEF) is another high-resolution technique used for separating proteins, including hemoglobin variants, based on their isoelectric point (pI). helena.com The pI is the specific pH at which a protein has no net electrical charge. In IEF, proteins migrate through a pH gradient until they reach their pI, at which point their movement ceases. wsu.edu Research on this compound has shown that this variant migrates more rapidly towards the anode (the positive electrode) than normal Hemoglobin A (HbA). nih.govresearchgate.net This anodal migration indicates that this compound has a lower isoelectric point than HbA. This difference in electrophoretic mobility is a key characteristic used to distinguish it from other hemoglobins. nih.govresearchgate.net IEF can resolve hemoglobins with pI differences of less than 0.05 pH units, making it a highly sensitive method. helena.com
Peptide Mapping and Amino Acid Sequence Determination
Following the initial separation and identification of a potential hemoglobin variant, detailed structural analysis is required to pinpoint the exact molecular change.
Tryptic Digestion and Fingerprinting
To determine the precise location of the amino acid substitution in this compound, the protein was subjected to tryptic digestion. psu.edu Trypsin is a protease that specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. This enzymatic digestion breaks the globin chain into a predictable set of smaller peptides. mdpi.comspringernature.com The resulting mixture of peptides is then separated using a technique known as "fingerprinting," which is a two-dimensional separation method combining chromatography and electrophoresis. psu.edu This creates a unique pattern of peptide spots. By comparing the peptide fingerprint of this compound with that of normal Hemoglobin A, researchers can identify the specific peptide that has been altered by the mutation.
Amino Acid Compositional Analysis
Once the abnormal peptide is isolated, its amino acid composition is determined. nih.govresearchgate.net This involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid. libretexts.org This analysis revealed a specific alteration in the amino acid makeup of the abnormal peptide in this compound compared to the corresponding peptide in normal hemoglobin. nih.govresearchgate.net Specifically, this analysis was crucial in demonstrating that the variant has a substitution of methionine for lysine at position 40 of the alpha-globin chain. nih.gov
Structural Elucidation Techniques
The culmination of the research involves the definitive structural elucidation of the hemoglobin variant, confirming its identity as a new, previously uncharacterized hemoglobin. The structural determination studies for this compound were comprehensive and led to its classification as a new variant named Hb Kanagawa [α40(C5)Lys→Met]. nih.govresearchgate.net These studies included not only the amino acid analysis of the abnormal peptide but also DNA sequencing of a partially cloned alpha-globin gene. nih.govresearchgate.net This genetic analysis provides the ultimate confirmation of the mutation at the DNA level. The combination of these protein and gene-level analyses provides a complete picture of the molecular basis of this compound. nih.govresearchgate.net
X-ray Crystallography for Hemoglobin Variant Structures
X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of proteins at an atomic level. nih.govmdpi.com For hemoglobin variants like Kanagawa, this method is indispensable for elucidating how a single amino acid substitution—in this case, lysine to methionine at position 40 of the alpha chain—alters the molecule's spatial conformation. drugbank.comhmdb.ca
The process begins with the crystallization of the purified hemoglobin variant. Obtaining high-quality, well-ordered crystals is a critical and often challenging step. mdpi.com Once crystallized, the sample is exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nobelprize.org By analyzing this pattern, researchers can calculate the electron density distribution throughout the molecule and thereby construct a detailed three-dimensional model. nih.govnobelprize.org
For hemoglobin variants, crystallographic analysis reveals subtle yet critical changes in the secondary, tertiary, and quaternary structures. nih.govfrontiersin.org It can show how the substitution affects the folding of the individual globin chain, the geometry of the heme pocket, and, crucially, the contact points between subunits (the α1β1 and α1β2 interfaces). These interfaces are vital for the cooperative binding of oxygen, and alterations here can explain the functional changes observed in variants like this compound. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
While X-ray crystallography provides a static snapshot of a protein's most stable conformation, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into its dynamic nature in solution, which is closer to physiological conditions. researchgate.netspringernature.com NMR is particularly powerful for studying the conformational dynamics of hemoglobin and the subtle structural changes that occur upon ligand binding or due to mutations. researchgate.netacs.org
NMR studies can reveal motions across a wide range of timescales, from fast (picosecond-nanosecond) internal vibrations to slower (microsecond-millisecond) conformational exchanges. acs.orgnih.gov This is critical for understanding allostery—the process by which the binding of oxygen to one heme group influences the affinity of the others. By comparing the NMR spectra of this compound with normal Hemoglobin A, researchers can pinpoint changes in the flexibility and structure of subunit interfaces that are responsible for its altered functional properties, providing a dynamic complement to the static picture from crystallography. researchgate.net
Spectroscopic Characterization (e.g., UV-Vis, Circular Dichroism)
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to monitor the electronic transitions of the heme group, which are sensitive to its oxidation state (Fe²⁺ vs. Fe³⁺) and ligation (e.g., bound to oxygen or not). nih.govbiointerfaceresearch.com The UV-Vis spectrum of hemoglobin is characterized by a strong absorption peak in the blue-violet region, known as the Soret band (around 415 nm for oxyhemoglobin), and weaker Q bands in the green-yellow region (around 541 nm and 577 nm for oxyhemoglobin). biointerfaceresearch.comresearchgate.net Analysis of the position and intensity of these peaks can confirm the proper incorporation of the heme group and assess the stability of the variant. mdpi.com
Circular Dichroism (CD) Spectroscopy provides information about the secondary and tertiary structure of the protein. capes.gov.br The far-UV region of the CD spectrum (190-250 nm) is sensitive to the protein's secondary structure, such as the proportion of α-helices and β-sheets. jasco-global.comresearchgate.net Given that hemoglobin is a predominantly α-helical protein, CD can detect if the α40(C5)Lys→Met mutation in this compound causes any significant unfolding or changes in the helical content. jasco-global.com The Soret region (around 400-450 nm) and the near-UV region (250-350 nm) are sensitive to the asymmetric environment of the heme and aromatic amino acid residues, respectively, offering insights into tertiary and quaternary structural changes. researchgate.netresearchgate.net Changes in these CD signals can indicate alterations in the heme pocket environment or subunit interactions that correlate with functional differences. researchgate.net
In Vitro Functional Assay Systems
Oxygen Equilibrium Measurements
The primary function of hemoglobin is to bind and transport oxygen, a process quantified by oxygen equilibrium curves. These curves plot the fractional saturation of hemoglobin with oxygen against the partial pressure of oxygen (pO₂). clinicaltrial.be A key parameter derived from this curve is the P50 value, which is the pO₂ at which hemoglobin is 50% saturated. acutecaretesting.org
For this compound, oxygen equilibrium measurements have shown a significantly increased oxygen affinity. drugbank.comtandfonline.comresearchgate.net This is reflected in a lower P50 value compared to normal Hemoglobin A, meaning that this compound binds oxygen more tightly and requires a lower oxygen concentration to become half-saturated. This "left-shift" in the oxygen equilibrium curve is a hallmark characteristic of this variant. drugbank.compsu.edu
Table 1: Oxygen Affinity of this compound vs. Hemoglobin A This table presents illustrative data based on typical findings for high-affinity hemoglobins.
| Hemoglobin Type | P50 (mmHg) | Oxygen Affinity |
|---|---|---|
| Hemoglobin A (Normal) | ~26.7 | Normal |
| This compound | Lower (e.g., ~19.0) | Increased |
Assays for Heme-Heme Interaction
The sigmoidal (S-shaped) nature of hemoglobin's oxygen-binding curve is a result of positive cooperativity, also known as heme-heme interaction. uleth.capearson.com This phenomenon, where the binding of one oxygen molecule increases the affinity of the remaining heme sites for oxygen, is crucial for efficient oxygen transport. libretexts.orggithub.io Cooperativity is quantified by the Hill coefficient (n_max or n₅₀), derived from a Hill plot, which is a logarithmic transformation of the binding data. semanticscholar.orglibretexts.org A Hill coefficient greater than 1 indicates positive cooperativity.
Studies on this compound have demonstrated a decrease in heme-heme interaction. drugbank.comtandfonline.compsu.edu This is observed as a reduction in the steepness of the oxygen equilibrium curve and a lower Hill coefficient compared to Hemoglobin A. This finding suggests that the α40(C5)Lys→Met substitution disrupts the allosteric communication between the subunits, impairing the cooperative mechanism. gonzaga.edu
Table 2: Cooperativity of this compound vs. Hemoglobin A This table presents illustrative data based on published findings for this compound.
| Hemoglobin Type | Hill Coefficient (n) | Heme-Heme Interaction (Cooperativity) |
|---|---|---|
| Hemoglobin A (Normal) | ~2.8 - 3.0 | Normal |
| This compound | Lower (e.g., ~1.5) | Decreased |
2,3-DPG Binding Studies
The affinity of hemoglobin for oxygen is modulated in red blood cells by allosteric effectors, most importantly 2,3-diphosphoglycerate (2,3-DPG). wikipedia.orgfrontiersin.org 2,3-DPG binds to a pocket in the central cavity of deoxyhemoglobin, stabilizing this low-affinity "T-state" and promoting oxygen release in the tissues. wikipedia.organnualreviews.org
The effect of 2,3-DPG is assessed by measuring oxygen equilibrium curves in the presence and absence of this molecule. In normal Hemoglobin A, the addition of 2,3-DPG causes a significant right-shift in the curve (an increase in P50), indicating decreased oxygen affinity. jci.org However, this compound exhibits a lowered effect from 2,3-diphosphoglycerate. drugbank.comtandfonline.com This means that the increase in P50 upon addition of 2,3-DPG is less pronounced than in Hemoglobin A. This reduced sensitivity suggests that the α40(C5)Lys→Met mutation may alter the conformation of the 2,3-DPG binding site or interfere with the allosteric transition that 2,3-DPG helps to stabilize.
Comparative Research of Hemoglobin Kanagawa with Other Hemoglobin Variants
Comparison of Alpha Chain Variants with Similar Substitutions
The substitution in Hemoglobin Kanagawa (α40 Lys→Met) is a rare mutation. To understand its structural and functional consequences, it is useful to compare it with other alpha-chain variants, particularly those with substitutions at or near the C5 helical position, or those involving a lysine (B10760008) residue, which is critical for many protein functions. More than 400 structural variants of the alpha-chain have been described, most arising from single-point mutations. scielo.br
While a direct counterpart with a Lys→Met substitution at a different position is not commonly cited, comparison with other variants reveals important patterns. For instance, substitutions involving proline often disrupt the alpha-helical secondary structure, leading to instability. psu.edu In contrast, the replacement of a charged amino acid like lysine with a nonpolar one like methionine, as seen in Hb Kanagawa, primarily alters local interactions and functional properties rather than causing gross instability. psu.edukms-igakkai.com
Other variants involving substitutions of lysine in the alpha-chain, such as Hb Kurosaki (α7 Lys→Glu) and Hb Shaare Zedek (α56 Lys→Glu), also demonstrate how changes at different locations can impact the molecule. scielo.br Hb G-Philadelphia (α68 Asn→Lys) is another alpha-chain variant where a lysine is introduced, altering the protein's properties. wardelab.comnih.gov These examples underscore that the specific location and nature of the amino acid change are critical determinants of the resulting phenotype.
Table 1: Comparison of this compound with Other Alpha-Chain Variants
| Hemoglobin Variant | Substitution | Location | Key Functional/Structural Impact |
| Hb Kanagawa | α40(C5) Lys→Met | Alpha Chain | Increased oxygen affinity, decreased cooperativity. mayocliniclabs.comarchivesofmedicalscience.com |
| Hb Kurosaki | α7(A5) Lys→Glu | Alpha Chain | No significant clinical symptoms reported. scielo.br |
| Hb Turriff | α99(G6) Lys→Glu | Alpha Chain | Impaired interaction with Alpha-Hemoglobin Stabilizing Protein (AHSP), mild destabilization. nih.gov |
| Hb G-Philadelphia | α68(E17) Asn→Lys | Alpha Chain | Generally no clinical significance, but percentage varies with co-inheritance of α-thalassemia. wardelab.comnih.gov |
| Hb Stanleyville II | α78(EF7) Asn→Lys | Alpha Chain | No major clinical abnormalities in carriers. scielo.br |
Functional Divergence Among Hemoglobinopathies Affecting Oxygen Affinity
Hemoglobinopathies can be broadly classified based on their effect on hemoglobin's affinity for oxygen. elifesciences.org Variants are categorized as having high, low, or normal oxygen affinity, a property quantified by the P50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated. A low P50 indicates high oxygen affinity, while a high P50 signifies low affinity. mdpi.com
This compound is a high-oxygen-affinity variant. mayocliniclabs.comarchivesofmedicalscience.com This means it binds oxygen more tightly in the lungs but is less efficient at releasing it to peripheral tissues. This can lead to compensatory erythrocytosis (an increase in red blood cell mass) as the body attempts to counteract tissue hypoxia. mdpi.comnih.gov Studies on Hb Kanagawa revealed it has an increased oxygen affinity, decreased heme-heme interaction (cooperativity), and a reduced effect of 2,3-diphosphoglycerate (2,3-DPG), a molecule that normally helps unload oxygen. mayocliniclabs.comarchivesofmedicalscience.com
This functional profile contrasts sharply with low-oxygen-affinity variants like Hb Kansas (β102 Asn→Thr) and HbS (Sickle Cell, β6 Glu→Val). nih.govjhas-bsh.com These variants release oxygen more readily to the tissues. While this might seem beneficial, extremely low affinity, as in Hb Kansas, can cause cyanosis because the blood is significantly desaturated even at normal arterial oxygen levels. nih.gov
Table 2: Functional Comparison of Hemoglobin Variants by Oxygen Affinity
| Hemoglobin Variant | Globin Chain | P50 (mmHg) [approx.] | Oxygen Affinity | Key Clinical Feature |
| Hb Kanagawa | Alpha | Low (specific value not cited) | Increased | Erythrocytosis. mayocliniclabs.com |
| Normal (HbA) | Beta | 26-28 | Normal | None. jhas-bsh.comscispace.com |
| Fetal (HbF) | Gamma | ~20 | Increased | Normal in utero. jhas-bsh.comscispace.com |
| HbE | Beta | ~33 | Decreased | Mild anemia. jhas-bsh.com |
| HbS (Sickle Cell) | Beta | ~40 | Decreased | Sickle cell disease. jhas-bsh.com |
| Hb Kansas | Beta | High (~70) | Markedly Decreased | Cyanosis. mayocliniclabs.comnih.gov |
| Hb Johnstown | Beta | Low (~18) | Increased | Familial polycythemia. nih.gov |
Genetic Epidemiology and Global Distribution of Related Hemoglobin Variants
While this compound was identified in a single Japanese individual, its rarity highlights the vast diversity and population-specific nature of many hemoglobin variants. mayocliniclabs.com The global distribution of hemoglobinopathies is not uniform. Their prevalence is highest in regions where malaria is or was endemic, suggesting a selective advantage for carriers of certain globin gene mutations. nih.gov
Alpha-thalassemia, resulting from deletions or mutations in the alpha-globin genes, is one of the most common single-gene disorders globally. medscape.comresearchgate.net The carrier rate for common alpha-globin deletions can be as high as 3-14% in parts of Southeast Asia. researchgate.net Specific mutations are often tied to particular populations. For example, the --SEA deletion is common in Southeast Asia, the -α3.7 deletion is frequent in individuals of African, Mediterranean, and Asian descent, and non-deletional variants like Hb Constant Spring are prevalent in Southeast Asia. nih.govmedscape.comresearchgate.net
In contrast to these widespread variants, many others, like Hb Kanagawa, appear to be "private" or confined to specific families or small populations. Studies in diverse populations, such as in Brazil and Iran, have identified numerous rare or novel alpha-chain variants, underscoring the extensive allelic heterogeneity of the globin genes. scielo.brjournalaim.com The presence of Hb Kanagawa in Japan adds to this complex global tapestry, representing a unique mutation within the Asian population.
Evolutionary Insights from this compound in the Context of Globin Gene Evolution
The study of hemoglobin variants like Hb Kanagawa offers a window into the molecular processes of evolution. Hemoglobin adaptation is a classic example of evolution at the molecular level, where changes in a protein's sequence lead to functional alterations that can be selected for or against by environmental pressures. elifesciences.orgroyalsocietypublishing.org
The primary function of hemoglobin is finely tuned for oxygen transport, balancing the need to bind oxygen in the lungs and release it in the tissues. nih.gov Mutations that alter oxygen affinity, like the one in Hb Kanagawa, demonstrate the functional plasticity of the hemoglobin molecule. While the increased oxygen affinity of Hb Kanagawa leads to a pathological state (erythrocytosis) under normal conditions, a similar increase in affinity is an adaptive trait for species living at high altitudes, where ambient oxygen is low. biologists.comelifesciences.org For example, the bar-headed goose, which flies over the Himalayas, has evolved a hemoglobin with a higher oxygen affinity, a trait attributed to specific amino acid substitutions. royalsocietypublishing.org
The existence of hundreds of hemoglobin variants illustrates the constant generation of genetic diversity through mutation. wardelab.com While many of these mutations may be neutral or deleterious, variants that alter key functional properties like oxygen affinity, cooperativity, and stability are the raw material for natural selection. nih.govnih.gov this compound, with its distinct functional signature, serves as a clear example of how a single amino acid change can significantly modify a protein's biochemical properties, illustrating a fundamental mechanism of molecular evolution. mayocliniclabs.comjournalaim.com
Historical and Academic Discovery Context of Hemoglobin Kanagawa
Initial Case Report and Identification in a Japanese Population
The initial case report leading to the identification of Hemoglobin Kanagawa involved a 70-year-old Japanese male presenting with cerebral infarction and erythremia. nih.govdrugbank.com An abnormal hemoglobin was suspected during high-performance liquid chromatography (HPLC) assay of Hb A1c. nih.govdrugbank.com Further studies, including amino acid analysis of the abnormal peptide and DNA sequencing of a partially cloned alpha-globin gene, confirmed the presence of a new hemoglobin variant. nih.govdrugbank.comtandfonline.com This variant was subsequently named this compound. nih.govdrugbank.comtandfonline.com The structural abnormality was identified as a substitution at position 40 in the alpha (α) globin chain, where lysine (B10760008) (Lys) is replaced by methionine (Met), denoted as α40(C5)Lys→Met. nih.govdrugbank.comtandfonline.com The initial report highlighted that this variant migrated more rapidly towards the anode than normal Hemoglobin A during electrophoresis. nih.govdrugbank.com
Integration into Global Hemoglobin Variant Databases (e.g., Globin Gene Server)
Following its discovery and characterization, this compound was integrated into global databases dedicated to hemoglobin variants and thalassemias. The Globin Gene Server, a comprehensive resource for information on human hemoglobin mutations and their effects, includes data on this compound. psu.edupsu.edu This integration ensures that information regarding the genetic mutation (c.122A>T), the resulting amino acid change (p.Lys41Met, corresponding to α40 Lys→Met in the mature protein), and associated findings are accessible to researchers and clinicians worldwide. psu.edu The inclusion in such databases facilitates the sharing of information and contributes to a centralized repository of known hemoglobin abnormalities.
Contribution to the Understanding of Structure-Function Relationships in Hemoglobin Variants
The study of this compound has provided insights into how specific amino acid substitutions can impact hemoglobin's function, particularly its oxygen-binding properties. Normal hemoglobin, a tetramer composed of two alpha and two beta subunits, binds oxygen cooperatively. savemyexams.comproteopedia.orgplos.org The binding of oxygen induces a conformational change from the tense (T) state to the relaxed (R) state, increasing the affinity for subsequent oxygen molecules. savemyexams.comproteopedia.orgplos.org
This compound, with its α40(C5)Lys→Met substitution, demonstrated an increased oxygen affinity compared to normal hemoglobin. nih.govdrugbank.comtandfonline.com This altered affinity is a direct consequence of the structural change caused by the amino acid substitution. The variant also showed decreased heme-heme interaction and a lowered effect of 2,3-diphosphoglycerate (2,3-DPG), a molecule that allosterically regulates oxygen binding to hemoglobin. nih.govdrugbank.comtandfonline.com These findings illustrate how a single point mutation in the alpha chain can perturb the delicate balance of interactions within the hemoglobin tetramer, affecting its allosteric properties and oxygen transport efficiency.
Research findings on this compound's oxygen binding characteristics can be summarized as follows:
| Property | Hemoglobin A | This compound |
| Oxygen Affinity | Normal | Increased |
| Heme-Heme Interaction | Normal | Decreased |
| 2,3-Diphosphoglycerate Effect | Normal | Lowered |
This data highlights the functional consequences of the α40(C5)Lys→Met substitution.
Influence on Diagnostic Methodologies for Hemoglobinopathies
The discovery and characterization of hemoglobin variants like this compound have influenced diagnostic methodologies for hemoglobinopathies. The initial detection of this compound was prompted by an abnormal finding during routine Hb A1c testing using HPLC. nih.govdrugbank.com This underscores the importance of recognizing variant hemoglobins (B146990) during standard biochemical assays.
While HPLC is a common method for detecting hemoglobin variants and assessing HbA1c, the presence of variants can sometimes lead to spuriously increased or decreased HbA1c values, depending on the specific variant and the analytical method used. researchgate.net this compound, along with other alpha chain variants like Hb G-Philadelphia and Hb Turriff, is known to potentially cause spuriously increased HbA1c values in certain HPLC assays. researchgate.net
The need to accurately identify and characterize hemoglobin variants has driven the development and adoption of diverse diagnostic techniques. Modern diagnostic approaches for hemoglobinopathies include:
HPLC and biochemical assays: Used for initial screening and quantification of hemoglobin fractions. archimedlife.comb-s-h.org.uk
Capillary Electrophoresis (CE): Another widely used method for separating and identifying hemoglobin variants. b-s-h.org.uk
DNA analysis/Genetic Testing: Essential for confirming the underlying genetic mutation responsible for a variant. archimedlife.comb-s-h.org.uk This includes techniques like DNA sequencing of globin genes (e.g., alpha-globin gene). nih.govdrugbank.comtandfonline.com
Mass Spectrometry (MS): Increasingly used for the identification and structural characterization of hemoglobin variants. archimedlife.comb-s-h.org.uk
The case of this compound highlights the necessity for diagnostic laboratories to be aware of the potential interference of hemoglobin variants with common assays like HbA1c and to employ a combination of biochemical and genetic methods for definitive identification and characterization of these variants.
Future Directions and Open Questions in Hemoglobin Kanagawa Research
Q & A
Basic Research Questions
Q. What methodological considerations are critical when measuring glycated hemoglobin (HbA1c) in large-scale epidemiological studies like the Kanagawa Investigation (KITCHEN)?
- Answer : Prioritize standardized protocols for HbA1c measurement, such as high-performance liquid chromatography (HPLC) aligned with the National Glycohemoglobin Standardization Program (NGSP). Ensure calibration against reference materials to minimize inter-laboratory variability. For longitudinal studies, address confounding factors (e.g., fasting plasma glucose vs. HbA1c discrepancies) by incorporating repeated measures and adjusting for renal function markers (e.g., eGFR) .
Q. How can researchers design experiments to evaluate hemoglobin stability under varying oxidative stress conditions?
- Answer : Use spectrophotometric assays (e.g., UV-Vis spectroscopy) to monitor methemoglobin formation. Control variables such as pH, temperature, and reactive oxygen species (ROS) concentrations. Validate findings with mass spectrometry to identify oxidation-prone amino acid residues. Include negative controls (e.g., antioxidant-treated samples) to isolate stress-specific effects .
Q. What statistical approaches are recommended for analyzing hemoglobin-related data in cross-sectional studies with limited longitudinal insights?
- Answer : Apply multivariate regression models to adjust for covariates like BMI, age, and comorbidities. Use sensitivity analyses to test robustness against missing data (e.g., serum uric acid or creatinine unavailability). For population-level trends, cluster analysis or spatial regression (e.g., Moran’s I) can identify geographic or demographic patterns .
Advanced Research Questions
Q. How can researchers reconcile contradictory data between in vitro hemoglobin oxygen-binding assays and in vivo tissue oxygenation outcomes?
- Answer : Conduct parallel experiments using ex vivo models (e.g., perfused organs) to bridge the gap. Validate in vitro findings with real-time oximetry in animal models. Adjust for physiological variables (e.g., blood flow dynamics, nitric oxide interactions) that are absent in isolated systems. Use Bayesian meta-analysis to quantify uncertainty across studies .
Q. What strategies mitigate batch-to-batch variability in synthesizing hemoglobin-based nanoparticles for oxygen therapeutics?
- Answer : Implement quality-by-design (QbD) principles during encapsulation (e.g., liposome size, polydispersity). Characterize batches using dynamic light scattering (DLS) and oxygen-release kinetics. Cross-validate with in vivo efficacy metrics (e.g., half-life in murine models). Document deviations in synthesis parameters (e.g., phospholipid ratios, crosslinking agents) to trace variability sources .
Q. How can longitudinal studies address the limitations of cross-sectional HbA1c data in predicting diabetic complications?
- Answer : Integrate time-weighted HbA1c averages with episodic glucose monitoring (e.g., continuous glucose monitors). Use mixed-effects models to account for intra-individual variability. Collaborate with biobanks to link HbA1c trends with histopathological endpoints (e.g., renal biopsies). Address survivorship bias by including dropout analyses .
Q. What frameworks are effective for formulating hypothesis-driven research questions on hemoglobinopathies in resource-limited settings?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies (e.g., comparing hemoglobin variants’ oxygen affinity). For mechanistic studies, define variables using SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type). Pilot-test questions with stakeholder feedback .
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
